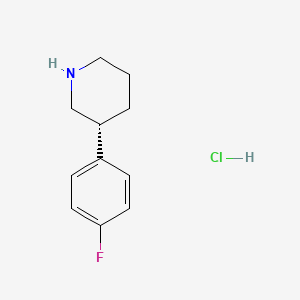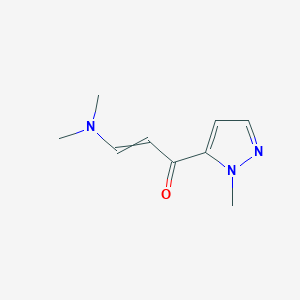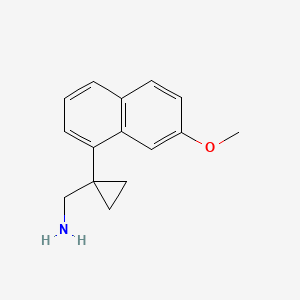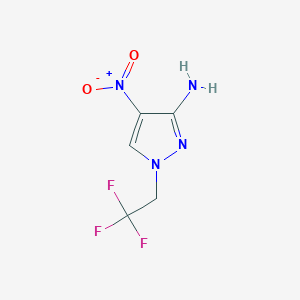
1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11BrFN It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopropane ring through a methanamine group
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Cyclopropanation: The aniline derivative undergoes cyclopropanation to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or through the Simmons-Smith reaction.
Amination: The final step involves the introduction of the methanamine group. This can be done through reductive amination using reagents like sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to amines or alcohols.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and interaction with biological targets.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine: Similar structure but with the fluorine atom in a different position.
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Contains a nitrile group instead of a methanamine group.
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid: Contains a carboxylic acid group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
1379313-62-8 |
|---|---|
Molecular Formula |
C10H11BrFN |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
HKEDCNRYIDRVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737789.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737797.png)


![1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11737809.png)
![hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737819.png)
![Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B11737823.png)


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737843.png)
![N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B11737855.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737874.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737880.png)
